molecular formula C10H11F2N3 B2781627 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine CAS No. 923204-69-7

1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine

Cat. No.: B2781627
CAS No.: 923204-69-7
M. Wt: 211.216
InChI Key: IIYRQEHOCIXDBN-UHFFFAOYSA-N
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Description

1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine is a chemical compound with the molecular formula C10H11F2N3 and a molecular weight of 211.21 g/mol . This compound is characterized by the presence of a benzimidazole ring substituted with a difluoromethyl group and an ethanamine side chain. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine can be compared with other similar compounds, such as:

    1-[1-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanamine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.

    1-[1-(methyl)-1H-benzimidazol-2-yl]ethanamine: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and interactions with molecular targets.

    1-[1-(chloromethyl)-1H-benzimidazol-2-yl]ethanamine: The chloromethyl group introduces different electronic and steric effects compared to the difluoromethyl group, affecting the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

1-[1-(difluoromethyl)benzimidazol-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3/c1-6(13)9-14-7-4-2-3-5-8(7)15(9)10(11)12/h2-6,10H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYRQEHOCIXDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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